3,5-Difluoro-4-(pyrrolidin-1-yl)aniline

Descripción

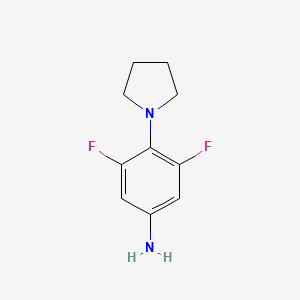

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline is a fluorinated aniline derivative featuring a pyrrolidine ring at the para position of the aromatic amine. Its molecular formula is C₁₀H₁₁F₂N₂, with a molecular weight of 213.20 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents at positions 3 and 5 with the electron-donating pyrrolidine group at position 4, creating a unique electronic profile. This balance of electron-donating and withdrawing groups enhances its utility as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as MAP4K1 inhibitors .

Synthetic routes for this compound often involve palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For instance, describes its synthesis via hydrogenation of a chloro-pyrrolopyridine precursor using palladium on charcoal and triethylamine in THF .

Structure

2D Structure

Propiedades

IUPAC Name |

3,5-difluoro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVCGIKBCSCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179140-55-6 | |

| Record name | 3,5-difluoro-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline typically involves the nucleophilic aromatic substitution reaction of 3,5-difluoroaniline with pyrrolidine . The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Aplicaciones Científicas De Investigación

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS: 1332356-31-6)

- Molecular Formula : C₁₇H₁₆F₃N₂

- Molecular Weight : 329.32 g/mol

- Key Differences : Replaces pyrrolidine with a 4-(4-fluorophenyl)piperidine group. The piperidine ring introduces increased steric bulk and altered electronic effects due to the additional fluorine-substituted phenyl ring.

- Applications : Used in the synthesis of antiviral agents like Pibrentasvir, highlighting its role in modulating pharmacokinetic properties compared to the pyrrolidine analogue .

(b) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline (CAS: 1049606-08-7)

Heterocyclic Ring Modifications

(a) 3,5-Difluoro-4-(morpholin-4-yl)aniline

- Molecular Formula : C₁₀H₁₂F₂N₂O

- Molecular Weight : 229.21 g/mol

- Key Differences: Substitutes pyrrolidine with morpholine, introducing an oxygen atom into the heterocycle.

(b) 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (CAS: 1203656-90-9)

Electronic and Steric Effects

| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Steric Bulk |

|---|---|---|---|

| 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline | Pyrrolidine (N) | 3,5-F | Moderate |

| 4-(4-Fluorophenylpiperidin-1-yl) analogue | Piperidine (N) | 3,5-F, 4-F (on phenyl) | High |

| Morpholin-4-yl analogue | Morpholine (O, N) | 3,5-F | Moderate |

The pyrrolidine derivative exhibits moderate steric hindrance, making it suitable for targeting shallow enzyme pockets. In contrast, the piperidine-phenyl analogue’s increased bulk may improve selectivity but reduce solubility .

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | Not explicitly listed | 213.20 | 2.1 |

| 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | 1332356-31-6 | 329.32 | 3.8 |

| 4-(2,5-Dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline | 1049606-08-7 | 254.25 | 3.5 |

Actividad Biológica

3,5-Difluoro-4-(pyrrolidin-1-yl)aniline is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 3 and 5 positions and a pyrrolidin-1-yl group at the para position of the aniline ring. This compound has gained attention for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties imparted by the fluorine substituents and its ability to interact with biological macromolecules.

- Molecular Formula : C10H12F2N2

- Molecular Weight : 198.21 g/mol

- CAS Number : 1179140-55-6

Synthesis

The synthesis of this compound typically involves hydrogenating a nitro precursor in methanol using palladium on carbon as a catalyst. This method yields high purity and is efficient for producing the desired compound.

The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. Studies indicate that this compound may function as an enzyme inhibitor, which could lead to therapeutic applications in treating various diseases.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease progression. For instance, in a study involving hemolysis assays, concentrations of 50 μM resulted in approximately 50% inhibition of a target enzyme's secretion .

- Cell Viability Studies : Research has demonstrated that treatment with varying doses of this compound affects cell viability across different cell lines, indicating potential cytotoxic effects at higher concentrations .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Activity : Research conducted on similar compounds suggests that fluorinated anilines exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes more effectively than non-fluorinated counterparts.

- Inhibition of Type III Secretion System (T3SS) : In a screening assay for inhibitors of T3SS, this compound was tested alongside other compounds. Results indicated that it could downregulate the expression of major activators involved in pathogenicity without completely inhibiting secretion mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Fluoroaniline | One fluorine at position 3 | Simpler structure; lacks pyrrolidine group |

| 4-(Pyrrolidin-1-yl)aniline | No fluorine substitutions | Serves as a base structure for modifications |

| 2,6-Difluoroaniline | Two fluorines at positions 2 and 6 | Different substitution pattern |

| 3,5-Dichloroaniline | Two chlorine atoms instead of fluorines | Different halogen; alters reactivity |

The dual fluorination and the presence of the pyrrolidine moiety in this compound enhance its biological activity compared to other anilines.

Q & A

Q. What experimental design principles apply to optimizing synthetic yield while minimizing steric hindrance from the pyrrolidine moiety?

- Answer: Steric effects can be mitigated by: (i) Using bulky bases (e.g., DBU) to enhance SNAr kinetics. (ii) Solvent screening (e.g., DMSO for polar transition states). (iii) Introducing microwave-assisted synthesis to reduce reaction time and byproducts. Post-reaction, column chromatography (silica gel, EtOAc/hexane gradient) effectively isolates the product .

Q. How can researchers design a protocol to assess the compound’s biological activity, particularly its interaction with viral protease targets?

- Answer: Leverage its role in Pibrentasvir (a hepatitis C virus NS5A inhibitor ): (i) Perform molecular docking (AutoDock Vina) using the NS5A dimer structure (PDB: 3FQL). (ii) Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). (iii) Conduct in vitro antiviral assays (EC₅₀ determination in Huh-7 replicon systems) .

Q. What strategies address challenges in regioselective functionalization of the aniline ring for derivative synthesis?

- Answer: Protect the aniline NH₂ with a Boc group before introducing additional substituents. Use directed ortho-metalation (DoM) with LDA/ZnCl₂ to install groups at the 2-position. Deprotection with TFA/H₂O yields the free amine for further reactions .

Q. How can computational chemistry predict the compound’s electronic effects on charge transfer in materials science applications?

- Answer: Time-dependent DFT (TD-DFT) calculations (e.g., CAM-B3LYP) model UV-Vis absorption spectra. Analyze natural bond orbital (NBO) charges to quantify electron density redistribution. Compare with experimental cyclic voltammetry (CV) to correlate HOMO-LUMO gaps with redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.